molecular formula C18H19ClN2O B4838333 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide

2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Cat. No. B4838333
M. Wt: 314.8 g/mol
InChI Key: HFRWGXNNUJXXNK-UHFFFAOYSA-N
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Description

The compound , 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide, belongs to a class of organic compounds known for their potential in various applications due to their complex chemical structure and properties. While specific studies directly on this compound are limited, research on similar compounds provides insights into the synthetic methods, structural characteristics, and reactivity that can be extrapolated or deemed relevant.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the preparation and characterization of similar benzamide derivatives have been reported, highlighting the polymorphism and stability of these compounds under different conditions (Yanagi et al., 2000).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in understanding the compound's conformation and electronic structure. Studies on similar compounds have used these techniques to elucidate their crystalline forms and molecular vibrations, providing a basis for predicting the structure of 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide (Yanagi et al., 2000).

Chemical Reactions and Properties

The reactivity of benzamide derivatives towards various reagents can lead to a wide range of chemical transformations, enabling the synthesis of diverse compounds. For example, reactions involving the cyclization of ester-tethered enaminones have been shown to produce pyridone derivatives, a reaction pathway that could potentially be adapted for the synthesis of 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide derivatives (Stojanović et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, solubility, and thermal stability, are crucial for understanding the compound's behavior in different environments. The detailed thermal analysis of similar compounds provides insights into their stability and phase transitions, which are essential for handling and application (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the compound's molecular structure. Studies on benzamide derivatives have explored their reactivity, highlighting the influence of substituents on their chemical behavior (Adhami et al., 2014).

Future Directions

Pyrrolidine derivatives, such as “2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide”, have potential applications in drug discovery . Future research could focus on exploring the biological activities of these compounds and developing new synthetic strategies .

properties

IUPAC Name

2-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-6-2-1-5-16(17)18(22)20-13-14-7-9-15(10-8-14)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRWGXNNUJXXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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